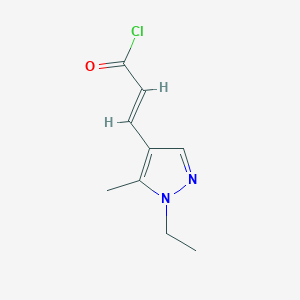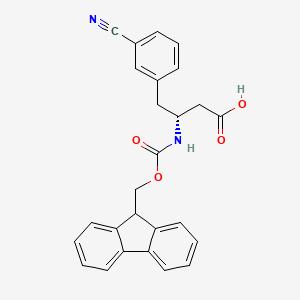
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride, also known as EMPA, is a type of acryloyl chloride compound that is widely used in various scientific experiments and research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ethanol, methanol, and acetone. EMPA is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, polymer synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing various heterocyclic compounds using pyrazole derivatives similar to "(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride." For instance, the compound has been used as a precursor for generating new pyrazole and pyridazine derivatives through reactions with active methylene esters, showcasing its versatility in constructing complex molecular structures with potential applications in medicinal chemistry and materials science (Abass et al., 2013).
Development of Novel Polymer Materials
This chemical also plays a crucial role in the development of novel polymer materials. For example, it has been utilized in the derivatization of crosslinked poly(styrene-co-acryloyl chloride) to create functional polymer supports. These materials can be further modified to yield amido, hydrazido, ester, thioester, and malononitryl derivatives, demonstrating the compound's utility in synthesizing electrophilic scavenger resins with diverse applications in chemical separations and purification processes (Krajnc & Toplak, 2002).
Antioxidant and Antiviral Screening
Significant research has been conducted on the antioxidant and antiviral properties of pyrazole-based compounds synthesized using "(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride." These studies have shown that some derivatives exhibit promising inhibitory antioxidant activity, which could be beneficial for developing new therapeutic agents (Sallam et al., 2020). Moreover, specific nitrogen heterocycles integrated with the pyrazole scaffold have demonstrated significant anti-rotavirus activity, suggesting potential applications in antiviral drug development (El‐Helw et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-12-7(2)8(6-11-12)4-5-9(10)13/h4-6H,3H2,1-2H3/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAZDYCVNYWQM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-YL)-acryloyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














